molecular formula C19H21ClN2O2 B2507914 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1448027-26-6

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2507914
CAS No.: 1448027-26-6
M. Wt: 344.84
InChI Key: YZWYJNOXUALGNY-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a piperidine ring substituted with a chloropyridinyl group and a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-chloropyridin-2-ol with piperidine under basic conditions to form the intermediate 4-((5-chloropyridin-2-yl)oxy)piperidine. This intermediate is then reacted with 3-phenylpropan-1-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridinyl group.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
  • 2-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)propan-1-one

Uniqueness

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-phenylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-7-8-18(21-14-16)24-17-10-12-22(13-11-17)19(23)9-6-15-4-2-1-3-5-15/h1-5,7-8,14,17H,6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWYJNOXUALGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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